Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)-3-oxopropanoate is an organic compound characterized by the presence of a trifluoromethyl group, a chloro-substituted phenyl ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)-3-oxopropanoate typically involves the esterification of 3-(4-chloro-2-(trifluoromethyl)phenyl)-3-oxopropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: 3-(4-chloro-2-(trifluoromethyl)phenyl)-3-oxopropanoic acid.
Reduction: Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)-3-hydroxypropanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro-substituted phenyl ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-bromo-2-(trifluoromethyl)phenyl)-3-oxopropanoate
- Ethyl 3-(4-fluoro-2-(trifluoromethyl)phenyl)-3-oxopropanoate
- Ethyl 3-(4-methyl-2-(trifluoromethyl)phenyl)-3-oxopropanoate
Uniqueness
Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)-3-oxopropanoate is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound in various applications.
Properties
Molecular Formula |
C12H10ClF3O3 |
---|---|
Molecular Weight |
294.65 g/mol |
IUPAC Name |
ethyl 3-[4-chloro-2-(trifluoromethyl)phenyl]-3-oxopropanoate |
InChI |
InChI=1S/C12H10ClF3O3/c1-2-19-11(18)6-10(17)8-4-3-7(13)5-9(8)12(14,15)16/h3-5H,2,6H2,1H3 |
InChI Key |
VUZBGMRLLGEFMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=C(C=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.